Technical Guide: Chemical Properties and Stability of 2-Butyl-1H-benzimidazole-6-sulfonic acid
Technical Guide: Chemical Properties and Stability of 2-Butyl-1H-benzimidazole-6-sulfonic acid
The following technical guide details the chemical properties, stability profile, and experimental characterization of 2-Butyl-1H-benzimidazole-6-sulfonic acid (CAS: 220520-50-3).
Executive Summary
2-Butyl-1H-benzimidazole-6-sulfonic acid (also referred to as the 5-sulfonic acid tautomer) is a critical functionalized heterocyclic scaffold. It serves as a key intermediate in the synthesis of Angiotensin II receptor antagonists (sartans) and as a structural analog to UV-filtering agents like Ensulizole. Its amphoteric nature, defined by the basic imidazole nitrogen and the acidic sulfonic group, presents unique solubility and stability characteristics essential for formulation and process development.
This guide provides a comprehensive analysis of its physicochemical behavior, degradation pathways, and analytical methodologies, designed to support researchers in drug substance characterization and quality control.
Chemical Identity and Structure
The compound exists as a zwitterion in the solid state and neutral aqueous solution. Due to the rapid proton tautomerism at the N1/N3 positions of the benzimidazole ring, the 5-sulfonic and 6-sulfonic acid designations refer to the same chemical entity in the unsubstituted 1H- form.
| Parameter | Detail |
| IUPAC Name | 2-butyl-1H-benzimidazole-6-sulfonic acid |
| CAS Number | 220520-50-3 |
| Molecular Formula | C₁₁H₁₄N₂O₃S |
| Molecular Weight | 254.31 g/mol |
| SMILES | CCCCC1=NC2=CC(=CC=C2N1)S(=O)(=O)O |
| Key Moieties | Benzimidazole core (aromatic, basic), n-Butyl chain (lipophilic), Sulfonic acid (hydrophilic, acidic) |
Physicochemical Profile
Understanding the ionization state is critical for handling. The molecule transitions from cationic to zwitterionic to anionic forms across the pH scale.
Solubility and pKa
-
pKa 1 (Sulfonic acid): ~ -0.87 (Strongly acidic; deprotonated at pH > 1).
-
pKa 2 (Benzimidazole N): ~ 5.5 – 6.0 (Protonated in acidic media).
-
Isoelectric Point (pI): ~ 3.0 – 3.5 (Minimum solubility region).
| Solvent / Medium | Solubility Rating | Mechanistic Insight |
| Water (pH 7) | Moderate (Zwitterion) | Soluble as a salt; free acid has limited solubility due to crystal lattice energy. |
| 0.1 N NaOH | High | Deprotonation of NH forms the dianion, disrupting lattice interactions. |
| 0.1 N HCl | High | Protonation of the imine nitrogen (C=N) forms a cationic species. |
| Methanol/Ethanol | Moderate | Soluble, often used for recrystallization. |
| Non-polar (Hexane) | Insoluble | The polar sulfonic group prevents dissolution in lipophilic solvents. |
Synthesis and Impurity Profiling[8][9]
The synthesis typically follows a condensation pathway.[1][2][3][4] Understanding this route is vital for identifying process-related impurities.
Synthetic Pathway (Graphviz)
The primary route involves the condensation of 3,4-diaminobenzenesulfonic acid with a valeric acid derivative (valeryl chloride or valeric acid) under acidic conditions (Phillips condensation).
Figure 1: Synthetic pathway via Phillips condensation showing potential impurity origins.
Stability and Reactivity
The benzimidazole core is robust, but the 2-butyl side chain and the sulfonic acid group introduce specific reactivity profiles.
Thermal Stability
-
Melting Point: > 300°C (Decomposes). The zwitterionic ionic lattice confers high thermal stability.
-
Protocol: Thermogravimetric Analysis (TGA) typically shows <1% weight loss up to 250°C, followed by desulfonation or ring fragmentation.
Forced Degradation Pathways
Stress testing reveals the molecule's vulnerabilities.
-
Oxidation (H₂O₂): The benzylic position (α-carbon of the butyl chain) is susceptible to radical oxidation, forming the ketone or alcohol derivative.
-
Acid/Base Hydrolysis: The benzimidazole ring is highly resistant to hydrolysis. However, extreme conditions (6N HCl, reflux > 24h) may lead to decarboxylation if carboxylic acid impurities are present, though the sulfonic acid group is generally stable against hydrolysis.
-
Photostability: Benzimidazoles absorb UV light.[5] Prolonged exposure can lead to radical formation at the N-H bond, potentially causing dimerization or N-oxidation.
Degradation Logic Diagram
Figure 2: Predicted degradation pathways under oxidative and photolytic stress.
Analytical Characterization Protocols
For quality control, a Reverse-Phase HPLC (RP-HPLC) method is recommended. Due to the polar sulfonic acid group, standard C18 columns may result in poor retention (early elution).
Recommended HPLC Method
-
Column: C18 with polar endcapping (e.g., Agilent Zorbax SB-Aq or Waters Atlantis T3) to retain the polar sulfonic acid.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Low pH suppresses ionization of the sulfonic acid, improving retention).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 254 nm (Benzimidazole characteristic absorption) and 220 nm.
Identification Criteria
-
1H-NMR (DMSO-d6):
-
Aromatic Region: ~7.5 - 8.2 ppm (3H, m, benzimidazole protons).
-
Butyl Chain: ~0.9 ppm (3H, t, terminal methyl), ~1.3-1.8 ppm (4H, m, methylene), ~2.9 ppm (2H, t, methylene adjacent to ring).
-
NH/SO3H: Broad singlets, often exchanged with D₂O.[6]
-
-
Mass Spectrometry (ESI):
-
Positive Mode: [M+H]⁺ = 255.31 m/z.
-
Negative Mode: [M-H]⁻ = 253.30 m/z (Stronger signal due to sulfonic acid).
-
Handling and Safety (SDS Summary)
While generally stable, the compound possesses sulfonic acid functionality, mandating specific safety protocols.
-
GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
Handling: Use local exhaust ventilation. Avoid dust formation.
-
Storage: Store at room temperature (15-25°C) in tightly sealed containers. Hygroscopic tendency requires protection from moisture to prevent clumping.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 220520-50-3, 2-butyl-3H-benzimidazole-5-sulfonic acid. Retrieved from [Link]
Sources
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 2-Phenylbenzimidazole-5-Sulfonic Acid | C13H10N2O3S | CID 33919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Novel 2-substituted-benzimidazole-6-sulfonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IX and XII and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
